![molecular formula C22H23N5O2S B2874949 N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide CAS No. 900276-92-8](/img/structure/B2874949.png)
N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . This class of compounds has been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically targeting VEGFR-2 kinase .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds has been confirmed by different spectral data and elemental analyses . In silico docking studies have revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent affords [1,2,4]-triazolo[4,3-a]quinoxaline .科学的研究の応用
Triazole-based Compounds in Scientific Research
Triazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. For instance, Voriconazole, a triazole antifungal medication, has been extensively studied for its efficacy against invasive fungal infections. Voriconazole demonstrates superior outcomes compared to amphotericin B in the treatment of invasive aspergillosis, offering better responses, improved survival, and fewer severe side effects, although it may cause transient visual disturbances in nearly half of the patients (Herbrecht et al., 2002).
Quinoxaline-based Compounds in Scientific Research
Quinoxaline derivatives are explored for their potential in treating various diseases, including cancer. Biomonitoring studies of heterocyclic aromatic amine metabolites, such as those derived from quinoxalines, in human urine have been conducted to assess human exposure to these compounds through diet. These studies are crucial for understanding the metabolism and potential health impacts of quinoxaline derivatives, including their roles in carcinogenesis (Stillwell et al., 1999).
作用機序
Target of Action
The primary target of N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is DNA . This compound is a DNA intercalator, which means it inserts itself between the base pairs in the DNA double helix . This interaction can disrupt the normal functioning of the DNA, making this compound potentially useful as an anticancer agent .
Mode of Action
This compound interacts with its target by intercalating into the DNA . This intercalation can disrupt the DNA replication process, thereby inhibiting cell division and growth . Molecular docking studies have been performed to investigate the binding modes of this compound with the DNA active site .
Biochemical Pathways
It is known that dna intercalation can disrupt several cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the action of many anticancer drugs .
Pharmacokinetics
In silico admet (absorption, distribution, metabolism, excretion, and toxicity) profiles have been generated for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These profiles can provide insights into the compound’s bioavailability, distribution in the body, metabolism, and potential for toxicity .
Result of Action
The result of the action of this compound is the inhibition of cell division and growth, leading to cell death . This is due to the compound’s ability to intercalate into DNA and disrupt the DNA replication process . In particular, one derivative of this compound was found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action .
将来の方向性
特性
IUPAC Name |
N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h3,6-9,12-16H,2,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBBGSFYDABAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4CCCCC4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)
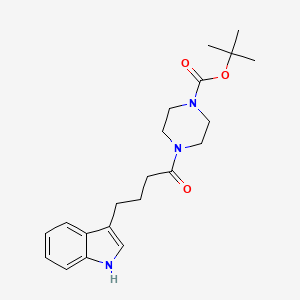
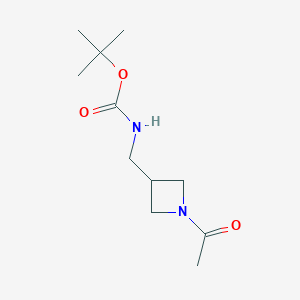

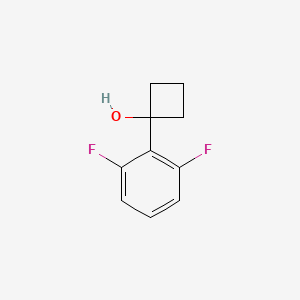
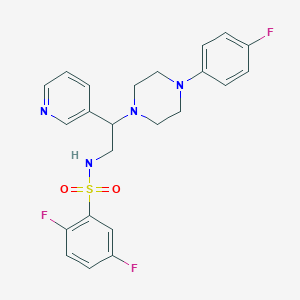
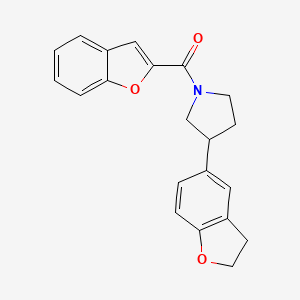
![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)
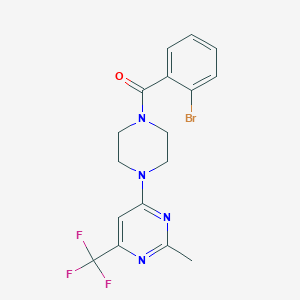
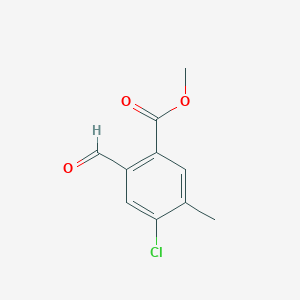

![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2874887.png)

